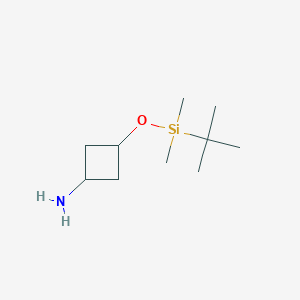

3-((tert-Butyldimethylsilyl)oxy)cyclobutan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-((tert-Butyldimethylsilyl)oxy)cyclobutan-1-amine is a chemical compound with the molecular formula C10H23NOSi and a molecular weight of 201.39 g/mol . It is commonly used in research and industrial applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butyldimethylsilyl)oxy)cyclobutan-1-amine typically involves the protection of cyclobutan-1-amine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory preparation, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butyldimethylsilyl)oxy)cyclobutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like hydrochloric acid (HCl) or tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutan-1-amine derivatives .

Scientific Research Applications

3-((tert-Butyldimethylsilyl)oxy)cyclobutan-1-amine is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis and as a protecting group for amines.

Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)cyclobutan-1-amine involves its ability to act as a protecting group for amines, preventing unwanted reactions during synthetic processes. The tert-butyldimethylsilyl group can be selectively removed under mild conditions, allowing for the controlled release of the amine functionality .

Comparison with Similar Compounds

Similar Compounds

3-((tert-Butyldimethylsilyl)oxy)cyclobutanone: Similar in structure but with a ketone group instead of an amine.

(tert-Butyldimethylsilyloxy)acetaldehyde: Contains an aldehyde group and is used in different synthetic applications.

4-((tert-Butyldimethylsilyl)oxy)benzaldehyde: Features a benzaldehyde moiety and is used in aromatic chemistry.

Uniqueness

3-((tert-Butyldimethylsilyl)oxy)cyclobutan-1-amine is unique due to its cyclobutane ring structure combined with the tert-butyldimethylsilyl protecting group. This combination provides stability and reactivity that are valuable in various synthetic and research applications .

Biological Activity

3-((tert-Butyldimethylsilyl)oxy)cyclobutan-1-amine is a cyclobutane derivative characterized by its unique structural features, including a tert-butyldimethylsilyl ether and an amine group. This compound has gained attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The molecular formula of this compound is C₁₀H₂₃NOSi, with a molecular weight of approximately 203.40 g/mol. The presence of the cyclobutane ring contributes to the compound's distinct chemical properties, enhancing its stability and solubility in organic solvents, which is beneficial for various chemical applications .

Synthesis and Derivatives

Several synthetic routes have been explored for the preparation of this compound, showcasing the versatility of organic synthesis techniques applicable to cyclobutane derivatives. Notably, methods involving C–H functionalization have been employed to access various derivatives, which can exhibit differing biological activities .

Table 1: Comparison of Structural Derivatives

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,3-Bis(((tert-butyldimethylsilyl)oxy)methyl)cyclobutan-1-amine | C₁₃H₃₁NOSi₂ | Contains two silyl ether groups, increasing steric bulk. |

| cis-(1S,3S)-3-((tert-butyldimethylsilyl)oxy)cyclobutan-1-amine | C₁₀H₂₃NOSi | Stereoisomer with potential differences in biological activity. |

| trans-3-(tert-butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine | C₁₃H₁₉NOSi | Features a butadiene moiety, altering reactivity and properties. |

Biological Activity

Research into the biological activity of this compound has indicated potential applications in medicinal chemistry. The compound's structural features may influence its interactions with biological targets.

Cytotoxicity Studies

In vitro studies have been conducted on related compounds to assess their cytotoxic effects on cancer cell lines. For instance, certain derivatives demonstrated significant antiproliferative activity with IC50 values indicating their potential as therapeutic agents against cancer cells . Although specific data on this compound is not extensively documented, the trends observed in related compounds suggest a need for further investigation.

Case Studies

Case Study 1: Synthesis and Anticancer Activity

A recent study explored the synthesis of aminocyclobutanes and their anticancer properties. The findings suggested that modifications to the cyclobutane framework could lead to enhanced cytotoxicity against various tumor cell lines. Although specific results for this compound were not reported, the implications for similar compounds are significant .

Case Study 2: Antibacterial Screening

Another investigation into cyclobutane derivatives revealed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The results underscored the importance of structural modifications in enhancing bioactivity, indicating that further studies on this compound could yield valuable insights into its potential applications in antimicrobial therapy .

Properties

Molecular Formula |

C10H23NOSi |

|---|---|

Molecular Weight |

201.38 g/mol |

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxycyclobutan-1-amine |

InChI |

InChI=1S/C10H23NOSi/c1-10(2,3)13(4,5)12-9-6-8(11)7-9/h8-9H,6-7,11H2,1-5H3 |

InChI Key |

NXXTYZALYDDFCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.